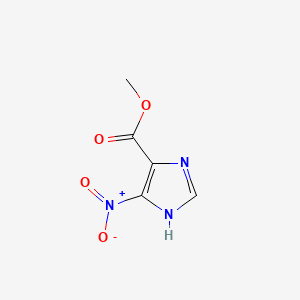

Methyl 4-nitro-1H-imidazole-5-carboxylate

Description

The exact mass of the compound Methyl 4-nitro-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-nitro-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-nitro-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-nitro-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTWILAKCGDEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174117 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20271-20-9 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020271209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20271-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-nitro-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Methyl 4-nitro-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive examination of Methyl 4-nitro-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a member of the nitroimidazole class, this molecule serves as a versatile building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] This document details its fundamental physical and chemical properties, provides a validated synthesis protocol, discusses its reactivity, and outlines essential safety and handling procedures. The content is structured to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development.

General Information and Molecular Structure

Methyl 4-nitro-1H-imidazole-5-carboxylate is a functionalized imidazole derivative. The core structure consists of a five-membered imidazole ring substituted with a nitro group at the 4-position and a methyl carboxylate group at the 5-position. The presence of the electron-withdrawing nitro group and the versatile ester functionality makes it a valuable intermediate for further chemical modification.

-

IUPAC Name: Methyl 4-nitro-1H-imidazole-5-carboxylate

-

Synonyms: Methyl 5-Nitroimidazole-4-carboxylate[2]

Molecular Structure:

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical for predicting its behavior in both biological and chemical systems. These parameters influence solubility, permeability, and reactivity. The key properties for Methyl 4-nitro-1H-imidazole-5-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Weight | 171.11 g/mol | [2][4] |

| Molecular Formula | C₅H₅N₃O₄ | [2][4] |

| Physical Form | Solid | [5] |

| Topological Polar Surface Area (TPSA) | 98.12 Ų | [2] |

| LogP (octanol-water partition coefficient) | 0.1045 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

The high TPSA value suggests low cell permeability unless active transport mechanisms are involved. The LogP value indicates a relatively balanced hydrophilic-lipophilic character.

Chemical Properties and Reactivity

The chemical behavior of Methyl 4-nitro-1H-imidazole-5-carboxylate is dictated by its three primary functional components: the imidazole ring, the nitro group, and the methyl ester.

-

Imidazole Ring: The imidazole ring can undergo N-alkylation. However, the strong electron-withdrawing effect of the nitro group deactivates the ring, making electrophilic substitution challenging. The regioselectivity of N-alkylation can be influenced by reaction conditions such as the base and solvent used.[6]

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that significantly influences the acidity of the N-H proton. It can be reduced to an amino group, providing a synthetic handle for introducing new functionalities, a common strategy in the development of hypoxia-activated prodrugs.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols, further expanding the synthetic utility of this scaffold.

Synthesis Protocol

The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate can be efficiently achieved through a two-step process starting from 1H-imidazole-4-carboxylic acid. This involves nitration of the imidazole ring followed by esterification of the carboxylic acid.[3]

Experimental Workflow Diagram

Caption: Synthesis workflow for Methyl 4-nitro-1H-imidazole-5-carboxylate.

Step-by-Step Methodology[4]

Step 1: Synthesis of 5-nitro-1H-imidazole-4-carboxylic acid

-

In a suitable reaction vessel, add 20.0 g (0.18 mol) of 1H-imidazole-4-carboxylic acid to 160 ml of concentrated sulfuric acid.

-

While stirring, carefully add 45.0 g (0.56 mol) of ammonium nitrate in small portions, maintaining control over the exothermic reaction.

-

Heat the reaction mixture to 100°C and maintain stirring at this temperature for 48 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

After completion, cool the mixture to room temperature. The solution containing the nitrated intermediate is used directly in the next step.

Step 2: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate

-

To the cooled reaction mixture from Step 1, slowly add 60 ml of methanol.

-

Warm the resulting solution to 60°C and continue stirring for 24 hours to facilitate esterification.

-

After the reaction period, cool the mixture and pour it carefully into a beaker of ice water.

-

A fine white solid precipitate of Methyl 4-nitro-1H-imidazole-5-carboxylate will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling Methyl 4-nitro-1H-imidazole-5-carboxylate and its precursors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

-

In case of Exposure:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2°C and 8°C.[2][4] Keep away from oxidizing agents.[9]

Applications in Research and Drug Development

The nitroimidazole scaffold is a cornerstone in modern medicinal chemistry.[1] Historically, compounds like azomycin (2-nitroimidazole) have paved the way for numerous synthetic analogs with a wide range of therapeutic applications, including antibacterial, antiprotozoal, and anticancer activities.[1][10]

Methyl 4-nitro-1H-imidazole-5-carboxylate is a strategic intermediate in this field for several reasons:

-

Synthetic Versatility: The ester and nitro groups are prime locations for chemical modification, allowing for the creation of diverse libraries of compounds for screening.

-

Precursor to Bioactive Molecules: It serves as a key building block for more complex heterocyclic systems and pharmacologically active agents. For instance, the related compound, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, is used in the synthesis of heteroxanthines.[11] The general nitroimidazole carboxylate scaffold is a precursor for drugs like Evofosfamide.[1]

-

Hypoxia Targeting: The nitroimidazole core is a well-established bioreductive group. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be reduced to cytotoxic species, making these compounds valuable as hypoxia-activated prodrugs for cancer therapy.

References

-

PubChem. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-nitro-5-hydroxyimidazole. Retrieved from [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7213. Retrieved from [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

mzCloud. (2016). HMMNI. Retrieved from [Link]

-

Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 34-39*. Retrieved from [Link]

-

ResearchGate. (2025). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2021). a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b) Mechanistic considerations.... Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | 20271-20-9 [chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from Imidazole

This guide provides a comprehensive overview of a robust synthetic pathway for Methyl 4-nitro-1H-imidazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the foundational molecule, imidazole, and proceeds through a logical sequence of reactions, including carboxylation, nitration, and esterification. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction: The Significance of Nitroimidazoles

Nitroimidazole derivatives are a cornerstone in the development of therapeutics, particularly as antimicrobial and anticancer agents.[1] The nitro group, being a strong electron-withdrawing moiety, is crucial for the biological activity of these compounds, often mediating their mechanism of action through bioreductive activation under hypoxic conditions. The target molecule, Methyl 4-nitro-1H-imidazole-5-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of both the nitro group and the methyl ester functionality for further chemical transformations.

Synthetic Strategy: A Three-Step Approach

The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from imidazole is most effectively achieved through a three-step sequence. This strategy is designed for efficiency and control over the introduction of functional groups onto the imidazole ring.

Caption: Overall synthetic workflow from imidazole to the target compound.

Part 1: Synthesis of Imidazole-4-carboxylic Acid

The initial step involves the introduction of a carboxyl group at the C4 (or C5) position of the imidazole ring. Due to the tautomeric nature of the N-unsubstituted imidazole ring, the 4- and 5-positions are chemically equivalent. A common method to achieve this is through the carboxylation of an appropriately protected imidazole derivative, followed by deprotection. For the purpose of this guide, we will consider Imidazole-4-carboxylic acid as a commercially available or readily synthesizable starting material. A general synthetic approach from imidazole involves a Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using Kolbe-Schmitt or similar reactions under forcing conditions.

Part 2: Nitration of Imidazole-4-carboxylic Acid

This is the pivotal step where the nitro group is introduced onto the imidazole ring. The presence of the electron-withdrawing carboxylic acid group at C4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.

Mechanism of Nitration:

The nitration of imidazoles typically proceeds via an electrophilic aromatic substitution mechanism.[2] In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion is generated. The imidazole ring, even when substituted with a deactivating group, possesses sufficient nucleophilicity to attack the nitronium ion.

Caption: Mechanism of electrophilic nitration of imidazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 4-Nitro-1H-imidazole-5-carboxylic Acid

| Parameter | Value/Description | Rationale |

| Reactants | Imidazole-4-carboxylic acid, Concentrated Nitric Acid (98%), Concentrated Sulfuric Acid (98%) | Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[3][4] |

| Solvent | Concentrated Sulfuric Acid | Serves as both a solvent and a dehydrating agent, pushing the equilibrium towards product formation. |

| Temperature | 0-10 °C (addition), then 90-95 °C (reaction) | Initial cooling controls the exothermic reaction, while heating provides the necessary activation energy.[3] |

| Reaction Time | 5-6 hours | Ensures complete conversion to the dinitro product.[3] |

| Work-up | Quenching on ice, filtration, washing with cold water | The product is insoluble in acidic water and precipitates upon dilution. Washing removes residual acid. |

Step-by-Step Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add Imidazole-4-carboxylic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add concentrated nitric acid dropwise, maintaining the low temperature.

-

After the addition of nitric acid, gradually warm the reaction mixture to 90-95 °C and maintain this temperature for 5-6 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TCC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The white precipitate of 4-Nitro-1H-imidazole-5-carboxylic acid is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

-

Dry the product in a vacuum oven.

Part 3: Esterification to Methyl 4-nitro-1H-imidazole-5-carboxylate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]

Mechanism of Fischer Esterification:

The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[5]

Caption: Mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate

| Parameter | Value/Description | Rationale |

| Reactants | 4-Nitro-1H-imidazole-5-carboxylic acid, Methanol | Methanol serves as both the reactant and the solvent, used in excess to drive the equilibrium. |

| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst is required to protonate the carboxylic acid.[6][7] |

| Temperature | Reflux (approx. 65 °C) | Provides the thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-6 hours | Sufficient time to reach equilibrium. |

| Work-up | Neutralization with a weak base, extraction with an organic solvent, drying, and solvent evaporation | Neutralization removes the acid catalyst. Extraction isolates the ester, which is then purified. |

Step-by-Step Procedure:

-

Suspend 4-Nitro-1H-imidazole-5-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude Methyl 4-nitro-1H-imidazole-5-carboxylate.

-

The product can be further purified by recrystallization or column chromatography.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | ~275 (decomposes) | White to off-white solid |

| 4-Nitro-1H-imidazole-5-carboxylic acid | C₄H₃N₃O₄ | 157.09 | >300 | White to pale yellow solid |

| Methyl 4-nitro-1H-imidazole-5-carboxylate | C₅H₅N₃O₄ | 171.11 | 235-238 | White to light yellow crystalline solid |

Conclusion

The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from imidazole is a well-defined process that relies on fundamental organic reactions. By carefully controlling the reaction conditions for carboxylation, nitration, and esterification, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to produce this important building block for further synthetic endeavors in drug discovery and development. The protocols described herein are robust and can be adapted for various scales of production.

References

-

Bhat, A. R., A., A., & Isloor, A. M. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

-

Kumar, R., & Kumar, P. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 5(1), 230-235. [Link]

-

Song, L., Wang, J. L., Li, Y. X., & Cao, D. L. (2009). Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

-

Lian, P., Chen, J., Yuan, Y., Chen, L., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(1), 123-138. [Link]

-

Novikov, S. S., Khmel'nitskii, L. I., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 467-470. [Link]

- Chauviere, G., et al. (2003). Processes for nitration of n-substituted imidazoles.

- Hoff, D. R. (1969). Nitration of imidazoles.

-

Fitt, J. J., & Gschwend, H. W. (1983). Imidazole. Organic Syntheses, 61, 94. [Link]

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. [Link]

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

- CN104592123A. (2015). Preparation method of 4-nitroimidazole.

- Kress, D. R. (1994). Esterification process.

-

De Luca, G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7351. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US5302748A - Esterification process - Google Patents [patents.google.com]

- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 20271-20-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-nitro-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as an intermediate in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and explaining the rationale behind synthetic strategies. The CAS Number for Methyl 4-nitro-1H-imidazole-5-carboxylate is 20271-20-9.[1]

Chemical Identity and Physicochemical Properties

Methyl 4-nitro-1H-imidazole-5-carboxylate is a nitro-substituted imidazole derivative. The presence of the electron-withdrawing nitro group and the methyl ester functionality on the imidazole ring makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20271-20-9 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| Synonyms | Methyl 5-nitro-1H-imidazole-4-carboxylate | [1] |

| Appearance | White to off-white solid (predicted) | |

| Storage | 4°C | [1] |

Synthesis and Mechanism

The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate typically involves the nitration of a suitable imidazole precursor. A common and effective method is the direct nitration of Methyl 1H-imidazole-5-carboxylate using a mixture of concentrated nitric acid and sulfuric acid.

Rationale for Synthetic Approach

The use of a mixed acid nitrating agent (HNO₃/H₂SO₄) is a standard and well-established method for the nitration of aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The imidazole ring, while aromatic, is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The reaction conditions, such as temperature and reaction time, are critical to control the extent of nitration and minimize the formation of by-products.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established methods for nitroimidazole synthesis. Researchers should conduct their own optimization and safety assessments.

Materials:

-

Methyl 1H-imidazole-5-carboxylate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add Methyl 1H-imidazole-5-carboxylate to the cooled sulfuric acid while stirring, ensuring the temperature does not rise above 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the imidazole precursor, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | * -OCH₃ (singlet): ~3.9-4.1 ppm |

-

Imidazole ring C-H (singlet): ~8.0-8.5 ppm

-

N-H (broad singlet): Variable, may not be observed | | ¹³C NMR | * -OCH₃: ~52-55 ppm

-

C=O (ester): ~160-165 ppm

-

Imidazole ring carbons: ~120-150 ppm | | IR (cm⁻¹) | * N-H stretch: ~3100-3300 (broad)

-

C=O stretch (ester): ~1720-1740

-

NO₂ asymmetric stretch: ~1520-1560

-

NO₂ symmetric stretch: ~1340-1380 | | Mass Spec (ESI-MS) | * [M+H]⁺: m/z 172.03

-

[M+Na]⁺: m/z 194.01 |

Reactivity and Role in Drug Discovery

The chemical reactivity of Methyl 4-nitro-1H-imidazole-5-carboxylate is largely dictated by the interplay between the imidazole ring, the electron-withdrawing nitro group, and the ester functionality.

Chemical Reactivity

-

N-Alkylation: The acidic N-H proton of the imidazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated with various electrophiles. This is a common strategy to introduce diverse side chains.

-

Nucleophilic Aromatic Substitution (SNAAr): While less common for the imidazole ring itself, the strong electron-withdrawing effect of the nitro group can activate adjacent positions for nucleophilic attack under certain conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation. The resulting aminoimidazole can serve as a precursor for a wide range of other functional groups or be a crucial part of a pharmacophore. The reduction of the nitro group is often linked to the biological activity of nitroimidazole-based drugs, particularly their antimicrobial effects.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. This allows for the introduction of further diversity and the modulation of physicochemical properties such as solubility and bioavailability.

Applications in Drug Development

Nitroimidazoles are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. Methyl 4-nitro-1H-imidazole-5-carboxylate serves as a valuable intermediate in the synthesis of more complex bioactive molecules.

-

Antimicrobial Agents: The nitroimidazole scaffold is present in drugs like metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa. The mechanism of action involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage DNA.

-

Antiviral Agents: Research has explored nitroimidazole derivatives for their antiviral properties. For instance, some 2-aryl-1-hydroxyimidazole derivatives with a nitro group have shown activity against orthopoxviruses.[2]

-

Hypoxia Imaging Agents and Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced under hypoxic conditions, which are characteristic of solid tumors. This property is exploited in the development of PET imaging agents for tumor hypoxia and in the design of hypoxia-activated prodrugs that release a cytotoxic agent specifically in the low-oxygen tumor microenvironment.

Logical Relationship in Drug Discovery

Caption: Role of the title compound as a versatile intermediate in drug discovery.

Conclusion

Methyl 4-nitro-1H-imidazole-5-carboxylate is a strategically important molecule for researchers in medicinal chemistry and drug development. Its synthesis is achievable through well-established nitration protocols, and its multiple functional groups offer numerous avenues for chemical modification. Understanding the reactivity and synthetic potential of this compound can empower scientists to design and create novel therapeutic agents and diagnostic tools. This guide provides a foundational understanding to facilitate its effective application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Retrieved from [Link]

Sources

The Two Faces of a Scaffold: An In-depth Technical Guide to the Biological Activity of Nitroimidazole Compounds

For decades, the nitroimidazole scaffold has been a cornerstone in the arsenal against anaerobic pathogens.[1] However, the true potential of this versatile chemical entity extends far beyond its initial applications. The unique bioreductive activation mechanism of nitroimidazoles, once primarily exploited for antimicrobial effects, is now being harnessed for targeted cancer therapies, demonstrating a remarkable duality in its biological activity.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of nitroimidazole compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, explore its diverse therapeutic applications, and provide detailed experimental protocols for evaluating these activities in a laboratory setting.

The Core Principle: Bioreductive Activation Under Hypoxia

The biological activity of nitroimidazole compounds is intrinsically linked to their status as bioreductive prodrugs.[4] Their therapeutic effects are not inherent to the parent molecule but are unlocked under the low-oxygen conditions characteristic of anaerobic microorganisms and the microenvironment of solid tumors.[5] This selective activation is the key to their efficacy and targeted action.

The process is initiated by the passive diffusion of the nitroimidazole compound into the target cell. Inside the cell, the critical event is the one-electron reduction of the nitro group (—NO₂). This reduction is catalyzed by nitroreductase enzymes, which are abundant in anaerobic organisms and are often overexpressed in hypoxic tumor tissues.[5][6]

Under normal oxygen levels (normoxia), the formed nitroradical anion is rapidly re-oxidized back to the parent compound in a futile cycle, rendering it harmless to healthy, well-oxygenated tissues.[7] However, in the absence of sufficient oxygen (hypoxia or anoxia), the reduction cascade proceeds, generating highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species.[6] These reactive molecules can then wreak havoc within the cell, primarily by causing extensive damage to DNA, leading to strand breaks and ultimately, cell death.[8][9]

Bioreductive activation of nitroimidazoles.

Antimicrobial Activity: The Foundation of Nitroimidazoles

The initial and most well-known application of nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Compounds like metronidazole, tinidazole, secnidazole, and ornidazole have been mainstays in clinical practice for decades.[10][11]

Their spectrum of activity includes a wide range of Gram-positive and Gram-negative anaerobic bacteria. They are also effective against various protozoal pathogens, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][4] The efficacy of these compounds is directly related to the presence of efficient nitroreductase systems within these microorganisms, which readily activate the prodrugs to their cytotoxic forms.[6]

Comparative Efficacy of Common Nitroimidazoles

The choice of a specific nitroimidazole often depends on its pharmacokinetic profile and spectrum of activity. Newer generations of these drugs often exhibit improved efficacy and longer half-lives compared to metronidazole.[11]

| Compound | Half-life (approx.) | Key Clinical Applications |

| Metronidazole | 8 hours | Bacterial vaginosis, trichomoniasis, giardiasis, amebiasis, anaerobic bacterial infections.[11] |

| Tinidazole | 12-14 hours | Similar to metronidazole, often with a shorter treatment course.[11] |

| Secnidazole | ~17-29 hours | Primarily used for bacterial vaginosis and trichomoniasis, available as a single-dose therapy.[11] |

| Ornidazole | ~14 hours | Used for protozoal and anaerobic bacterial infections.[11] |

Recent studies have provided comparative data on the minimum inhibitory concentrations (MIC) of these drugs against various bacterial vaginosis-associated bacteria, highlighting the nuances in their activity spectra. For instance, while secnidazole and metronidazole show similar activity profiles, tinidazole can be more potent against certain strains.[9]

Anticancer Activity: A New Frontier

The hypoxic microenvironment of solid tumors presents an ideal target for the bioreductive activation of nitroimidazole compounds.[5] This has led to the exploration of nitroimidazoles as both direct anticancer agents and as radiosensitizers to enhance the efficacy of radiation therapy.[2]

Hypoxia-Activated Prodrugs (HAPs)

As HAPs, nitroimidazoles are designed to be selectively toxic to hypoxic cancer cells.[12] Evofosfamide (formerly TH-302) is a notable example of a 2-nitroimidazole-based HAP that has been investigated in clinical trials.[4] It is designed to release a DNA-crosslinking agent upon activation in hypoxic tumor regions.[4]

The rationale behind this approach is to target the often treatment-resistant hypoxic core of tumors, which is a major contributor to therapy failure and metastasis.[5]

Radiosensitizers

Hypoxic cells are notoriously resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage.[13] Nitroimidazoles, with their electron-affinic nature, can mimic the role of oxygen in hypoxic cells, thereby sensitizing them to the effects of radiation.[13]

Several nitroimidazole compounds have been evaluated as radiosensitizers in clinical trials, with varying degrees of success. Misonidazole and etanidazole, while showing promise, were limited by neurotoxicity.[13][14] Nimorazole, a 5-nitroimidazole, has demonstrated clinical benefit in the treatment of head and neck cancers and is used in some European countries.[13][14]

The development of novel nitroimidazole-based radiosensitizers with improved efficacy and reduced toxicity remains an active area of research.[15][16]

Experimental Protocols for Evaluation

The following are detailed protocols for key in vitro assays to evaluate the biological activities of nitroimidazole compounds.

Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria

Objective: To determine the lowest concentration of a nitroimidazole compound that inhibits the visible growth of an anaerobic bacterium.[1][6][17][18]

Materials:

-

Anaerobic chamber or jar system

-

96-well microtiter plates

-

Appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Nitroimidazole compound stock solution

-

Positive control (no drug) and negative control (no bacteria) wells

Procedure:

-

Prepare serial two-fold dilutions of the nitroimidazole compound in the anaerobic broth directly in the 96-well plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Seal the plates and incubate under anaerobic conditions at 35-37°C for 24-48 hours, or until sufficient growth is observed in the positive control wells.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Workflow for MIC assay.

MTT Assay for Cytotoxicity in Cancer Cell Lines

Objective: To assess the cytotoxic effect of a nitroimidazole compound on cancer cells by measuring their metabolic activity.[8][10][19][20][21]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitroimidazole compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroimidazole compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). For evaluating hypoxia-dependent activity, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O₂).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

Nitroreductase Activity Assay

Objective: To measure the activity of nitroreductase enzymes in cell extracts, which is crucial for the activation of nitroimidazole compounds.[22][23][24][25]

Materials:

-

Cell or tissue extracts

-

Reaction buffer (e.g., phosphate buffer)

-

NADH or NADPH as a cofactor

-

A suitable nitroaromatic substrate (e.g., menadione or a specific luminogenic probe)

-

Detection reagent (e.g., cytochrome c for colorimetric assay or a luciferase system for luminometric assay)

-

Spectrophotometer or luminometer

Procedure (Example using a colorimetric assay):

-

Prepare cell extracts from the cells of interest.

-

In a microplate, add the cell extract to a reaction mixture containing the reaction buffer, NADH, and cytochrome c.

-

Initiate the reaction by adding the nitroaromatic substrate (e.g., menadione).

-

Immediately measure the rate of change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the nitroreductase activity based on the rate of absorbance change and a standard curve generated with purified nitroreductase.

Future Perspectives and Conclusion

The field of nitroimidazole research is continually evolving. The development of novel derivatives with enhanced activity, improved safety profiles, and expanded therapeutic applications is a primary focus.[26] Quantitative structure-activity relationship (QSAR) studies are being employed to guide the design of more potent and selective compounds.[7][27]

The dual biological activities of nitroimidazoles as both potent antimicrobials and targeted anticancer agents underscore the remarkable versatility of this chemical scaffold. A thorough understanding of their bioreductive activation mechanism and the application of robust experimental methodologies are essential for unlocking their full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of this important class of compounds.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. clyte.tech [clyte.tech]

- 9. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. content.abcam.com [content.abcam.com]

- 25. rsc.org [rsc.org]

- 26. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star in Medicinal Chemistry: A Technical Guide to Methyl 4-nitro-1H-imidazole-5-carboxylate

A Senior Application Scientist's Perspective on a Versatile Scaffold for Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Among the heterocyclic compounds, nitroimidazoles have long been a cornerstone in the development of anti-infective drugs.[1] This technical guide delves into the potential applications of a particularly promising, yet underexplored, member of this class: Methyl 4-nitro-1H-imidazole-5-carboxylate . We will explore its synthesis, chemical reactivity, and its prospective role as a versatile starting material for the generation of new bioactive molecules, particularly in the realms of antiparasitic and antibacterial chemotherapy.

The Nitroimidazole Core: A Legacy of Therapeutic Success

The nitroimidazole scaffold is a privileged structure in medicinal chemistry, most notably represented by metronidazole, a frontline treatment for anaerobic bacterial and protozoal infections for decades.[2] The biological activity of nitroimidazoles is intrinsically linked to the presence of the nitro group. In the low-oxygen environment of anaerobic organisms, the nitro group is reduced by specific enzymes, such as nitroreductases, to generate highly reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[3] These reactive species can then damage essential macromolecules like DNA, leading to strand breakage and ultimately, cell death.[3] This mechanism of action provides a selective toxicity towards anaerobic and microaerophilic pathogens.

Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate: A Gateway to Novel Derivatives

The journey to harnessing the potential of Methyl 4-nitro-1H-imidazole-5-carboxylate begins with its synthesis. While various methods for the synthesis of nitroimidazoles exist, a common and effective route to the target compound involves a two-step process starting from 1H-imidazole-4-carboxylic acid.

Step 1: Nitration of 1H-imidazole-4-carboxylic acid

The introduction of the nitro group at the 4-position of the imidazole ring is a critical step. This is typically achieved through electrophilic nitration using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol: Synthesis of 4-nitro-1H-imidazole-5-carboxylic acid [4][5]

-

In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, carefully add 1H-imidazole-4-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid.

-

While maintaining a low temperature (0-5 °C), slowly add concentrated nitric acid dropwise to the stirring suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature of 80-100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate, 4-nitro-1H-imidazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to Yield Methyl 4-nitro-1H-imidazole-5-carboxylate

With the nitro-imidazole carboxylic acid in hand, the final step is a classic Fischer esterification to produce the methyl ester.

Experimental Protocol: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate [6][7]

-

Suspend 4-nitro-1H-imidazole-5-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Reflux the mixture for several hours, again monitoring the reaction by TLC until the starting material is consumed.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

The product, Methyl 4-nitro-1H-imidazole-5-carboxylate, can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.

Caption: Synthetic pathway to Methyl 4-nitro-1H-imidazole-5-carboxylate.

Potential Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of Methyl 4-nitro-1H-imidazole-5-carboxylate lies in its potential as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The ester functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Antiparasitic Agents

Nitroimidazoles are a mainstay in the treatment of parasitic diseases caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[8] However, the emergence of drug-resistant strains necessitates the development of new and more effective agents.

Derivatives of 1-methyl-4-nitroimidazoles have shown promising antiparasitic activity. For instance, a series of 5-aryl-1-methyl-4-nitroimidazoles demonstrated potent lethal activity against E. histolytica and G. intestinalis, with some compounds exhibiting significantly lower IC50 values than the standard drug, metronidazole.[9][10]

The ester group of Methyl 4-nitro-1H-imidazole-5-carboxylate can be readily converted to a variety of amides by reacting it with different amines. This allows for the systematic introduction of diverse chemical functionalities to probe the SAR and optimize the antiparasitic activity.

Caption: Drug discovery workflow for novel antiparasitic agents.

Hypothetical Screening Data for Amide Derivatives:

| Compound | R-group | G. lamblia IC₅₀ (µM) | E. histolytica IC₅₀ (µM) |

| MNIC-1 | -CH₂-Ph | 5.2 | 7.8 |

| MNIC-2 | -CH₂-(4-F-Ph) | 2.1 | 3.5 |

| MNIC-3 | -CH₂(2-pyridyl) | 1.5 | 2.1 |

| MNIC-4 | -morpholino | 1.8 | 2.9 |

| Metronidazole | - | 8.7 | 6.5 |

This data is hypothetical and for illustrative purposes only, based on trends observed in related nitroimidazole series.

Antibacterial Agents

The antibacterial potential of nitroimidazoles extends beyond anaerobic protozoa to include anaerobic bacteria. Metronidazole is a key therapeutic for infections caused by bacteria such as Helicobacter pylori and Clostridium difficile. The development of resistance is also a growing concern in the antibacterial field.

Studies on 5-substituted 1-methyl-4-nitro-1H-imidazoles have revealed potent activity against various bacterial strains, including Gram-positive bacteria and H. pylori.[4] The introduction of sulfonyl groups at the 5-position has been shown to be a successful strategy for enhancing antibacterial efficacy.

The carboxylate group of our target molecule can be reduced to a hydroxymethyl group, which can then be further functionalized to introduce a wide array of substituents, including those with known antibacterial properties.

Experimental Protocol: Reduction of the Ester to an Alcohol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 4-nitro-1H-imidazole-5-carboxylate in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), portion-wise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield (4-nitro-1H-imidazol-5-yl)methanol, which can be used in subsequent synthetic steps without further purification.

This alcohol intermediate opens up a plethora of synthetic possibilities for creating new antibacterial agents.

Future Directions and Conclusion

Methyl 4-nitro-1H-imidazole-5-carboxylate stands as a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis and the versatility of its ester functionality make it an ideal starting point for the construction of diverse chemical libraries. The established antiparasitic and antibacterial activity of the 4-nitroimidazole scaffold provides a strong rationale for the exploration of new derivatives.

Future research should focus on the systematic synthesis and biological evaluation of amide and other derivatives of Methyl 4-nitro-1H-imidazole-5-carboxylate. In-depth structure-activity relationship studies will be crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential of these novel compounds against a broader range of microbial targets, including drug-resistant strains, will be a critical step in realizing their full therapeutic potential.

References

-

Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, A., Falahati, M., Lotfali, E., & Shafiee, A. (2011). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. DARU Journal of Pharmaceutical Sciences, 19(3), 221–226. [Link]

-

ResearchGate. (2025). Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles. Retrieved from [Link]

-

Saeedi, M., Ghafouri, E., & Foroumadi, A. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(19), 4488. [Link]

-

Mosleh, I. M., Al-Qaisi, J. A., & Al-Hiari, Y. M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2767. [Link]

-

PubMed. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]

-

ResearchGate. (2025). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]

-

Anderson, R. J., & St-Gallay, S. A. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(23), 7532–7543. [Link]

-

Leitsch, D. (2017). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European journal of medicinal chemistry, 137, 206–214. [Link]

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Foroumadi, A., et al. (2013). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Chemical biology & drug design, 82(4), 477-484. [Link]

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]

-

ResearchGate. (2004). Esters of 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide-carboximidic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103819408B - Nitro imidazole derivatives and its production and use.

-

Chadha, R., & Arora, P. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-8. [Link]

-

Upadhyay, A., Kumar, A., & Singh, R. K. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(6), 705. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

001Chemical. (n.d.). CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Upadhyay, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(6), 705. [Link]

-

ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

ResearchGate. (2025). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-nitro-5-hydroxyimidazole. Retrieved from [Link]

Sources

- 1. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 2. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 40507-59-3 [chemicalbook.com]

- 4. 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | 20271-20-9 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | C5H5N3O4 | CID 245313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Safety and handling precautions for Methyl 4-nitro-1H-imidazole-5-carboxylate.

An In-Depth Technical Guide to the Safe Handling of Methyl 4-nitro-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitro-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The presence of a nitro group on the imidazole ring, a common feature in many antimicrobial and antiprotozoal drugs, also imparts specific chemical reactivity and potential biological hazards. This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound. It is designed to equip laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe research environment. The protocols and recommendations herein are synthesized from available safety data for the compound and its structural analogs, providing a robust framework for its responsible use.

Understanding the Hazard Profile

Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 20271-20-9) is a solid, organic compound whose full toxicological and physical hazard profile has not been exhaustively investigated. However, based on its chemical structure and data from closely related nitroimidazole compounds, a cautious approach to handling is warranted. The primary hazards are associated with its potential for acute toxicity if ingested, and irritation to the skin, eyes, and respiratory tract.[1]

GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

It is also prudent to consider that other nitroimidazole-containing compounds have been associated with potential mutagenic or carcinogenic effects with prolonged exposure.[2] Therefore, minimizing exposure is a critical aspect of its safe handling.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 4-nitro-1H-imidazole-5-carboxylate is provided below. This information is crucial for understanding its behavior under various experimental conditions and for safe storage.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | ChemScene[3] |

| Molecular Weight | 171.11 g/mol | ChemScene[3] |

| Appearance | Solid | Inferred from related compounds |

| Storage Temperature | 4°C | ChemScene[3] |

Engineering Controls: The First Line of Defense

The primary objective when handling Methyl 4-nitro-1H-imidazole-5-carboxylate is to minimize the generation and inhalation of its dust or aerosols and to prevent skin and eye contact.

Ventilation

All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[2][4] The fume hood provides a contained workspace that will draw away any airborne particles, protecting the user from inhalation.

Designated Work Area

It is best practice to designate a specific area within the laboratory for working with this and other potentially hazardous compounds. This helps to prevent cross-contamination of other experiments and workspaces.

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent direct contact with Methyl 4-nitro-1H-imidazole-5-carboxylate.

Eye and Face Protection

Safety glasses with side shields that conform to EN166 or NIOSH standards are the minimum requirement.[4][5] For operations with a higher risk of splashing, such as when working with solutions, chemical safety goggles should be worn. A face shield may be necessary for larger-scale operations.

Skin Protection

-

Gloves : Chemically resistant gloves, such as nitrile, must be worn at all times. It is crucial to inspect gloves for any signs of damage before use and to employ proper glove removal techniques to avoid contaminating the skin.[4]

-

Lab Coat : A flame-retardant lab coat should be worn and kept fastened to protect the skin and personal clothing.

-

Protective Clothing : For larger quantities or in situations with a high risk of exposure, additional protective clothing may be required.[4]

Respiratory Protection

When engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Standard Operating Procedures for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure.

Weighing and Transfer

The process of weighing and transferring the solid compound is a critical point for potential dust generation.

Caption: Workflow for weighing and transferring solid Methyl 4-nitro-1H-imidazole-5-carboxylate.

Solution Preparation

When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Avoid touching your face, eyes, or personal items when wearing gloves that have been in contact with the chemical.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent accidental release.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] A storage temperature of 4°C is recommended.[3]

-

Incompatibilities : Keep away from strong oxidizing agents.[4]

-

Labeling : Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5] |

Spill Response

For small spills of the solid material:

Caption: Step-by-step procedure for cleaning up a small solid spill.

Waste Disposal

All waste containing Methyl 4-nitro-1H-imidazole-5-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of this chemical down the drain.[5]

Conclusion

Methyl 4-nitro-1H-imidazole-5-carboxylate is a valuable compound for chemical research and drug development. However, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can work with this compound in a manner that is both safe and scientifically sound. A proactive approach to safety is paramount in any laboratory setting, and a thorough understanding of the materials being used is the foundation of that approach.

References

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-nitro-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitro-1H-imidazole-5-carboxylate is a key intermediate in pharmaceutical synthesis, and its chemical stability is paramount to ensure the integrity, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in an understanding of its inherent chemical vulnerabilities. We will delve into the principal degradation pathways—hydrolysis, thermal decomposition, and photolysis—and elucidate the scientific rationale behind the recommended storage protocols. Furthermore, this guide outlines detailed methodologies for assessing the stability of Methyl 4-nitro-1H-imidazole-5-carboxylate through forced degradation studies and validated stability-indicating analytical methods, in accordance with international regulatory standards.

Introduction: The Chemical Profile of Methyl 4-nitro-1H-imidazole-5-carboxylate

Methyl 4-nitro-1H-imidazole-5-carboxylate, with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol , is a heterocyclic compound featuring a nitro-substituted imidazole ring and a methyl ester functional group. Its utility as a building block in the synthesis of pharmacologically active molecules necessitates a thorough understanding of its stability profile. The presence of the nitroaromatic system, the imidazole ring, and the ester linkage bestows upon the molecule a specific reactivity that dictates its susceptibility to various environmental factors.

Multiple chemical suppliers recommend storing Methyl 4-nitro-1H-imidazole-5-carboxylate at temperatures between 2°C and 8°C, with some specifying 4°C[1][2][3]. This recommendation is a direct consequence of the compound's potential for degradation under ambient conditions. This guide will explore the chemical principles that underpin this critical storage requirement.

Fundamental Drivers of Instability: A Mechanistic Perspective

The stability of Methyl 4-nitro-1H-imidazole-5-carboxylate is primarily influenced by three key factors: temperature, moisture (and pH), and light. Each of these can initiate distinct degradation pathways, compromising the purity and integrity of the compound.

Thermal Degradation

The presence of the nitro group on the imidazole ring makes the molecule susceptible to thermal decomposition. At elevated temperatures, the C-NO₂ bond can undergo homolytic cleavage, initiating a cascade of reactions that can lead to the destruction of the imidazole ring[4]. Studies on similar nitroimidazole compounds have shown that thermal decomposition can begin at temperatures as low as 185–210 °C, with the release of oxidative products like NO₂[4]. While the decomposition of 1-methyl-4,5-dinitro-1H-imidazole starts at a higher temperature of around 250°C, it highlights the inherent thermal lability of such systems[5].

The recommended storage temperature of 2-8°C is therefore crucial to minimize the rate of thermal decomposition and preserve the long-term stability of the compound.

Hydrolytic Degradation

It is therefore imperative to store the compound in a dry environment and to avoid contact with acidic or basic substances to prevent hydrolytic degradation.

Photochemical Degradation

Nitroaromatic compounds are known to be photosensitive, and Methyl 4-nitro-1H-imidazole-5-carboxylate is no exception. Exposure to light, particularly in the ultraviolet (UV) region, can lead to photodegradation. The nitro group can absorb light energy, leading to the formation of excited states that can undergo various reactions, including rearrangement and the formation of degradation products[8]. Studies on other nitroimidazole antibiotics have shown that they can undergo direct photodegradation upon exposure to UV radiation[8]. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new drug substances and products, which is highly relevant for this compound[9][10][11][12][13].

To ensure stability, Methyl 4-nitro-1H-imidazole-5-carboxylate should be stored in light-resistant containers.

Recommended Storage Conditions: A Synthesis of Scientific Principles

Based on the potential degradation pathways discussed, the following storage conditions are recommended to ensure the long-term stability of Methyl 4-nitro-1H-imidazole-5-carboxylate:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal decomposition of the nitroimidazole ring. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Moisture | Dry environment | To prevent hydrolysis of the methyl ester group. |

| Light | Protected from light (e.g., amber vials) | To prevent photochemical degradation of the nitroaromatic system. |

| Container | Tightly sealed, non-reactive material | To prevent contamination and interaction with the container material. |

Stability Assessment: Experimental Protocols

A comprehensive assessment of the stability of Methyl 4-nitro-1H-imidazole-5-carboxylate involves both forced degradation studies and long-term stability testing under ICH-recommended conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for the development and validation of stability-indicating analytical methods[14][15][16][17].

Logical Flow of a Forced Degradation Study:

Forced Degradation Workflow. A systematic approach to understanding the compound's stability.

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), sampling at each time point.

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-